molecular formula C10H21N3O2 B13425982 (Z)-2-(3-(ethoxymethyl)piperidin-1-yl)-N'-hydroxyacetimidamide

(Z)-2-(3-(ethoxymethyl)piperidin-1-yl)-N'-hydroxyacetimidamide

Cat. No.: B13425982
M. Wt: 215.29 g/mol
InChI Key: WLDKYZMHVMENJJ-UHFFFAOYSA-N
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Description

(Z)-2-(3-(Ethoxymethyl)piperidin-1-yl)-N'-hydroxyacetimidamide is a hydroxamic acid derivative characterized by a piperidine ring substituted with an ethoxymethyl group at the 3-position and an N'-hydroxyacetimidamide moiety. This compound is structurally related to inhibitors of metalloenzymes, particularly those targeting parasitic or bacterial pathways. Its Z-configuration is critical for bioactivity, as geometric isomerism often influences binding affinity and pharmacokinetics .

Properties

Molecular Formula

C10H21N3O2

Molecular Weight

215.29 g/mol

IUPAC Name

2-[3-(ethoxymethyl)piperidin-1-yl]-N'-hydroxyethanimidamide

InChI

InChI=1S/C10H21N3O2/c1-2-15-8-9-4-3-5-13(6-9)7-10(11)12-14/h9,14H,2-8H2,1H3,(H2,11,12)

InChI Key

WLDKYZMHVMENJJ-UHFFFAOYSA-N

Isomeric SMILES

CCOCC1CCCN(C1)C/C(=N/O)/N

Canonical SMILES

CCOCC1CCCN(C1)CC(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-(ethoxymethyl)piperidin-1-yl)-N’-hydroxyacetimidamide typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with an ethoxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(3-(ethoxymethyl)piperidin-1-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(3-(ethoxymethyl)piperidin-1-yl)-N’-hydroxyacetimidamide is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure makes it a valuable tool for probing the mechanisms of action of various biological pathways .

Medicine

Its ability to interact with specific molecular targets makes it a promising compound for developing new therapeutic agents .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its versatility allows for the creation of materials with specific characteristics tailored to various applications .

Mechanism of Action

The mechanism of action of (Z)-2-(3-(ethoxymethyl)piperidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. These interactions can modulate the activity of various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound .

Comparison with Similar Compounds

Core Heterocyclic Ring Variations

  • (Z)-2-(3-(Ethoxymethyl)pyrrolidin-1-yl)-N'-hydroxyacetimidamide

    • Structure : Pyrrolidine (5-membered ring) replaces piperidine (6-membered ring).
    • Properties : Smaller ring size reduces steric hindrance but may decrease metabolic stability. Molecular weight = 201.27 g/mol (C₉H₁₉N₃O₂) .
    • Applications : Used as a chemical intermediate in drug discovery, particularly for antimalarial research.
  • (Z)-N'-hydroxy-2-(4-((tetrahydrofuran-2-yl)methyl)piperazin-1-yl)acetimidamide

    • Structure : Piperazine ring with a tetrahydrofuran (THF)-methyl substituent.
    • Properties : Increased polarity due to the THF group, enhancing solubility. Molecular weight = 283.34 g/mol (C₁₂H₂₁N₃O₂) .
    • Applications : Investigated in kinase inhibition studies.

Substituent Modifications

  • (Z)-2-(3-Chlorophenyl)-N'-hydroxyacetimidamide

    • Structure : Aryl (3-chlorophenyl) substituent instead of a heterocyclic ring.
    • Properties : Higher lipophilicity (logP ~2.1) due to the chloro group, favoring blood-brain barrier penetration. Yield = 99% in synthesis .
    • Applications : Precursor for antimalarial oxadiazole derivatives.
  • (Z)-2-(Benzylsulfonyl)-N'-hydroxyacetimidamide Structure: Benzylsulfonyl group introduces strong electron-withdrawing effects.

Comparative Data Table

Compound Name Core Structure Substituent Molecular Weight (g/mol) Key Applications
(Z)-2-(3-(Ethoxymethyl)piperidin-1-yl)-N'-hydroxyacetimidamide Piperidine Ethoxymethyl 229.29 (C₁₀H₁₉N₃O₂) Metalloenzyme inhibition (hypothetical)
(Z)-2-(3-(Ethoxymethyl)pyrrolidin-1-yl)-N'-hydroxyacetimidamide Pyrrolidine Ethoxymethyl 201.27 (C₉H₁₉N₃O₂) Antimalarial intermediate
(Z)-2-(3-Chlorophenyl)-N'-hydroxyacetimidamide Phenyl 3-Chloro 199.63 (C₈H₈ClN₂O) Antimalarial precursor
(Z)-N'-hydroxy-2-(4-((tetrahydrofuran-2-yl)methyl)piperazin-1-yl)acetimidamide Piperazine THF-methyl 283.34 (C₁₂H₂₁N₃O₂) Kinase inhibition studies

Biological Activity

(Z)-2-(3-(ethoxymethyl)piperidin-1-yl)-N'-hydroxyacetimidamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an ethoxymethyl group and a hydroxyacetimidamide moiety. Its structure can be represented as follows:

C12H18N4O2\text{C}_{12}\text{H}_{18}\text{N}_{4}\text{O}_{2}

This configuration is significant for its interaction with biological targets.

Synthesis

The synthesis of (Z)-2-(3-(ethoxymethyl)piperidin-1-yl)-N'-hydroxyacetimidamide typically involves multi-step reactions, beginning with the formation of the piperidine framework followed by the introduction of the hydroxyacetimidamide group. The synthetic pathway often utilizes various reagents to ensure high yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to (Z)-2-(3-(ethoxymethyl)piperidin-1-yl)-N'-hydroxyacetimidamide exhibit significant antibacterial properties. For instance, a related study reported that nitrogen-based heterocycles showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating potential for treating infections .

Table 1: Antibacterial Activity Comparison

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli24
Compound BS. aureus22
(Z)-2-(3-(ethoxymethyl)piperidin-1-yl)-N'-hydroxyacetimidamideK. pneumoniae20

Anti-inflammatory Properties

In addition to antimicrobial effects, the compound has been evaluated for anti-inflammatory activity. Research indicates that piperidine derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis .

Table 2: Anti-inflammatory Activity

CompoundInhibition Percentage (%)
Compound C70.7
(Z)-2-(3-(ethoxymethyl)piperidin-1-yl)-N'-hydroxyacetimidamide65.4

The biological activity of (Z)-2-(3-(ethoxymethyl)piperidin-1-yl)-N'-hydroxyacetimidamide is primarily attributed to its interaction with specific enzymes and receptors involved in microbial growth and inflammation. The hydroxyacetimidamide moiety is believed to enhance binding affinity to target sites, thereby increasing efficacy.

Case Studies

  • Case Study on Antibacterial Efficacy : A study involving a series of piperidine derivatives, including (Z)-2-(3-(ethoxymethyl)piperidin-1-yl)-N'-hydroxyacetimidamide, demonstrated promising results against resistant bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Case Study on Anti-inflammatory Effects : In vitro assays revealed that the compound significantly reduced pro-inflammatory cytokines in macrophage cultures, suggesting its potential as an anti-inflammatory agent .

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